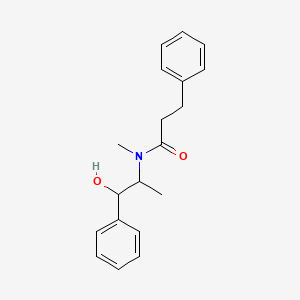

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to chemical database records, this compound is officially designated as N-(1-Hydroxy-1-phenyl-2-propanyl)-N-methyl-3-phenylpropanamide, reflecting the prioritization of the amide functionality as the principal functional group. The Chemical Abstracts Service has assigned the registry number 42407-58-9 to this compound, providing a unique identifier for regulatory and commercial purposes.

The molecular formula C₁₉H₂₃NO₂ indicates the presence of nineteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 297.39 grams per mole. The structural complexity arises from the presence of two distinct phenyl rings, one attached to the carbonyl carbon of the propionamide chain and another integrated into the N-substituted hydroxyethyl moiety. The hydroxyl group positioned on the carbon adjacent to the phenyl ring contributes significantly to the compound's physicochemical properties and potential for hydrogen bonding interactions.

Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, such as the positioning of the methyl groups or the stereochemical configuration of the chiral centers. The systematic name encompasses the complete structural information necessary for unambiguous identification, including the substitution pattern on the nitrogen atom and the connectivity of all functional groups within the molecular framework.

Molecular Geometry Optimization via DFT/B3LYP Calculations

Density functional theory calculations employing the Becke three-parameter Lee-Yang-Parr functional represent the gold standard for investigating the molecular geometry and electronic properties of complex organic molecules like this compound. The B3LYP functional has emerged as the most popular choice in computational chemistry studies due to its excellent balance between computational efficiency and accuracy in predicting molecular properties. For compounds containing phenyl rings and hydrogen bonding capabilities, B3LYP calculations consistently provide reliable geometric parameters and conformational preferences.

Computational studies utilizing B3LYP functional with basis sets such as 6-31G and 6-311G++(2d,2p) have demonstrated exceptional performance in optimizing molecular geometries for compounds with similar structural motifs. The multilevel approach, employing a lower basis set for initial geometry optimization followed by single-point calculations with higher basis sets, represents an effective strategy for balancing computational cost with accuracy requirements. This methodology proves particularly valuable for molecules exhibiting conformational flexibility due to rotatable bonds around the phenyl rings and the aliphatic chain connecting the amide nitrogen to the hydroxylated carbon center.

The B3LYP functional incorporates Becke's three-parameter exchange functional, which has shown superior performance compared to other exchange functionals in generating accurate molecular geometries for phenyl-containing compounds. The optimization process typically reveals multiple stable conformations arising from the rotation around single bonds, particularly those connecting the phenyl rings to the main molecular framework. The energy differences between these conformations provide insights into the relative stability and potential interconversion barriers between different molecular arrangements.

Computational investigations have established that B3LYP calculations accurately predict bond lengths, bond angles, and dihedral angles for molecules containing both aromatic and aliphatic components. The presence of the hydroxyl group introduces additional complexity through potential intramolecular hydrogen bonding, which can stabilize specific conformational arrangements and influence the overall molecular geometry optimization results.

Crystallographic Analysis of Hydrogen Bonding Patterns

Crystallographic analysis of compounds structurally related to this compound reveals characteristic hydrogen bonding patterns that govern solid-state packing arrangements and intermolecular interactions. Studies of analogous compounds containing hydroxyl groups and amide functionalities demonstrate the formation of extensive hydrogen bonding networks that significantly influence crystal stability and molecular organization. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen of the amide group) creates opportunities for complex three-dimensional hydrogen bonding architectures.

Crystallographic investigations of related hydroxyamide compounds have identified the formation of ribbon-like structures stabilized by intermolecular O-H···O hydrogen bonds that propagate along specific crystallographic axes. These hydrogen bonding patterns typically involve the hydroxyl group as a donor interacting with the carbonyl oxygen of neighboring molecules, creating chains or sheets of interconnected molecules. The geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, fall within the typical ranges observed for moderate to strong hydrogen bonding interactions.

The morpholine ring conformations observed in structurally similar compounds adopt chair configurations with specific puckering parameters that minimize steric interactions while maximizing favorable intermolecular contacts. The dihedral angles between phenyl rings in related crystal structures typically range from 59 to 70 degrees, indicating significant conformational flexibility that allows optimization of crystal packing arrangements. These geometric relationships provide valuable insights into the potential solid-state behavior of this compound.

Intramolecular hydrogen bonding contacts, such as N-H···O interactions, have been observed in crystallographically characterized analogs, contributing to the stabilization of specific conformational preferences in the solid state. The competition between intra- and intermolecular hydrogen bonding can significantly influence the adoption of particular conformational arrangements and the overall crystal packing efficiency. These factors collectively determine the physical properties and stability characteristics of the crystalline material.

Conformational Isomerism and Stereoelectronic Effects

Conformational isomerism in this compound arises from the presence of multiple rotatable bonds that allow for different spatial arrangements of the molecular components without breaking covalent bonds. The compound exhibits rotational freedom around the bonds connecting the phenyl rings to the main molecular framework, the carbon-carbon bonds within the propyl chain, and the carbon-nitrogen bond of the amide group. These rotational degrees of freedom generate a complex conformational landscape with multiple energy minima corresponding to different molecular arrangements.

Constitutional and conformational isomers, also known as rotamers, represent different spatial arrangements of the same molecular connectivity that can interconvert through bond rotation at room temperature. The energy barriers separating these conformational states typically range from a few kilocalories per mole to more substantial values when significant steric interactions or hydrogen bonding stabilization effects are involved. The relative populations of different conformers depend on their relative energies and the thermal energy available for conformational interconversion.

Stereoelectronic effects play a crucial role in determining the preferred conformational arrangements of this compound. The interaction between the π-electron systems of the phenyl rings and the adjacent σ-bonds can stabilize specific conformations through hyperconjugative interactions. Additionally, the amide group exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system, leading to preferred planar arrangements around the amide bond.

The hydroxyl group contributes additional conformational complexity through its ability to participate in both intra- and intermolecular hydrogen bonding interactions. Intramolecular hydrogen bonding between the hydroxyl group and nearby electron-rich centers can stabilize specific conformational arrangements, while steric interactions with bulky substituents can destabilize certain conformations. The balance between these competing effects determines the overall conformational preferences and the energy differences between accessible molecular arrangements. The conformational flexibility of this compound has significant implications for its biological activity, as different conformations may exhibit varying affinities for molecular targets or different pharmacokinetic properties.

属性

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15(19(22)17-11-7-4-8-12-17)20(2)18(21)14-13-16-9-5-3-6-10-16/h3-12,15,19,22H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAUTWPSWIXOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696579 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42407-58-9 | |

| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Amide Bond Formation

A prominent method involves the reaction of (1S,2R)-norephedrine derivatives with benzoyl chloride or related acyl chlorides under controlled conditions to form the amide linkage. For example, a key intermediate, (1R,2R)-N-(2-Hydroxy-1-methyl-2-phenylethyl)acrylamide, was synthesized by reacting norephedrine hydrochloride with benzoyl chloride in the presence of triethylamine in dry dichloromethane at low temperature (0 °C) under inert atmosphere.

The reaction proceeds through:

- Deprotonation of the amine group by triethylamine.

- Acylation by benzoyl chloride forming an amide bond.

- Isolation of the product by filtration and recrystallization.

This method yields high purity intermediates essential for the final compound synthesis.

Use of Polymer-Supported Reagents

In advanced synthetic approaches, polymer-supported reagents have been employed to facilitate purification and improve reaction efficiency. For instance, a pseudoephedrine resin was prepared by immobilizing the amide on a Merrifield resin, followed by functional group transformations including sulfanylpropyl modifications and benzylation steps using n-butyllithium and benzyl bromide under low temperature (-78 °C) conditions.

This solid-phase synthesis approach allows:

- Enhanced control over stereochemistry.

- Simplified purification by filtration.

- Reusability of the resin-bound intermediates.

Catalysts and Reaction Conditions

The use of catalysts and specific reaction conditions such as:

- Dry solvents (e.g., dry THF, dichloromethane).

- Low temperatures (0 °C to -78 °C).

- Inert atmosphere (argon or nitrogen).

- Bases like triethylamine or diisopropylamine.

These parameters are critical to maximize yield and minimize side reactions. For example, triethylamine acts as a base to neutralize HCl formed during acylation, while low temperature controls reaction rate and stereoselectivity.

Final Amide Formation

The final step involves coupling the hydroxy-substituted phenylethylamine with 3-phenylpropionyl chloride or equivalent acid derivatives under amide bond-forming conditions. The reaction mixture is typically worked up by aqueous extraction, acid-base washes, and recrystallization to isolate the pure N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield & Notes |

|---|---|---|---|---|

| Amine intermediate formation | (1S,2R)-norephedrine + benzoyl chloride + Et3N | 0 °C to room temp | Dry CH2Cl2 | High purity intermediate, recrystallized |

| Polymer-supported synthesis | Merrifield resin-bound amide + n-BuLi + BnBr | -78 °C to 0 °C | Dry THF | Solid-phase synthesis, improved control |

| Amide bond formation | Hydroxy-phenylethylamine + 3-phenylpropionyl chloride | 0 °C to room temp | Dry THF or CH2Cl2 | Final product, purified by extraction |

Research Findings Summary

- The use of dry solvents and inert atmospheres is essential to prevent hydrolysis and side reactions.

- Triethylamine and other organic bases efficiently neutralize acid by-products.

- Low temperature control (-78 °C to 0 °C) is crucial for stereochemical integrity and reaction selectivity.

- Polymer-supported reagents offer advantages in purification and stereochemical control.

- Final purification involves aqueous workup and recrystallization to achieve high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of nitro or bromo derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide is C19H23NO3, with a molecular weight of approximately 349.4 g/mol. Its structure features a hydroxyl group, which contributes to its biological activity and solubility properties.

Pharmacological Applications

-

Cardiovascular Effects

- Oxyfedrine is known for its sympathomimetic properties, which can lead to increased heart rate and blood pressure. It has been studied for its potential use in treating conditions like orthostatic hypotension and other cardiovascular disorders. Clinical studies have indicated that it may help improve blood flow and reduce symptoms associated with low blood pressure .

- Respiratory Disorders

- Sedative Properties

Case Studies

Potential Side Effects

While Oxyfedrine has promising applications, it is essential to consider its side effects. Reports indicate that patients may experience symptoms such as headache, gastrointestinal disturbances, and nervousness. Rare but severe reactions include confusion and hallucinations . These findings highlight the need for careful monitoring during treatment.

作用机制

The mechanism of action of N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes or activate specific receptors, leading to various biological effects .

相似化合物的比较

Structural Analogs in Hydroxamic Acids and Amides

Several compounds with hydroxamic acid or substituted amide moieties share partial structural similarities with the target molecule. For example:

- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and related derivatives (7–10) in feature hydroxamic acid groups and aromatic substituents. Unlike the target compound, these lack the hydroxy-substituted phenylethyl side chain but retain the amide/hydroxamate functionality, which is critical for metal chelation (e.g., in enzyme inhibition).

- N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (4,5) in incorporate amino acid backbones, which enhance water solubility compared to the target compound’s purely aromatic framework. This difference highlights how the target compound’s hydrophobicity may limit its bioavailability but improve membrane permeability .

Quaternary Ammonium Surfactants

describes (1S,2S)-N-(2-hydroxy-1-methyl-2-phenylethyl)-N,N-dimethylhexadecan-1-ammonium bromide (2) , a cationic surfactant with a nearly identical hydroxy-phenylethyl side chain but a quaternary ammonium head instead of an amide. The replacement of the amide with a charged group drastically alters solubility and aggregation behavior, making the ammonium derivative more suitable for micelle formation in aqueous systems. The target compound’s amide group, however, may favor hydrogen bonding in organic solvents or solid-state crystallography applications .

Discontinued Analogues and Market Trends

lists the target compound as discontinued by CymitQuimica, alongside other amides like 2-Benzyl-4-((4-fluorophenyl)amino)-4-oxobutanoic acid. This suggests that the target compound may face challenges in synthesis scalability, stability, or efficacy compared to alternatives. For instance, fluorinated or sulfonated amides (e.g., 1161066-93-8 and 1160966-99-3 in ) incorporate electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) that enhance metabolic resistance, a feature absent in the target compound. These differences may explain the latter’s discontinuation in commercial catalogs .

Chirality and Hydrophobic Interactions

The target compound’s chiral hydroxy-phenylethyl group aligns with studies in on chirality transfer in surfactant-porphyrin aggregates. Similar to chiral ammonium surfactants, the compound’s stereochemistry could enable enantioselective interactions in host-guest systems. However, its lack of a charged headgroup reduces its utility in aqueous chiral aggregation compared to cationic analogs .

Research Implications

Future studies could explore derivatives with sulfonate or fluorinated groups (as in ) to improve stability and bioactivity. Comparative analyses with hydroxamic acids () may also reveal novel enzyme-inhibition mechanisms .

生物活性

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide, also known by its CAS number 42407-58-9, is a compound of interest in medicinal chemistry due to its structural similarities to opioid analgesics and potential biological activities. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO2 |

| Molar Mass | 297.39 g/mol |

| Synonyms | N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-3-phenylpropanamide |

This compound exhibits biological activity primarily through interaction with the μ-opioid receptor (MOR). Research has shown that compounds with similar structures can act as agonists at this receptor, leading to analgesic effects. The binding affinity and efficacy at MOR are critical for determining the potential therapeutic applications of this compound.

Biological Activity and Pharmacological Effects

-

Opioid Receptor Binding :

- Studies indicate that compounds structurally related to fentanyl, which share a similar binding profile at MOR, can exhibit varying degrees of analgesic potency. For instance, modifications in the molecular structure can significantly alter the IC50 values (the concentration required to inhibit 50% of the receptor activity) and overall efficacy .

-

Analgesic Activity :

- Preliminary studies suggest that this compound may demonstrate analgesic properties comparable to those of established opioids. However, specific data on its analgesic potency remains limited.

-

Toxicological Profile :

- As with many opioid-related compounds, there is a potential for toxicity and dependence. The safety profile must be thoroughly evaluated through clinical studies before any therapeutic use can be considered.

Case Studies

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comparative analysis of various derivatives of this compound revealed that slight modifications in the side chains can lead to significant changes in receptor affinity and biological activity. For example, changing the methyl group to a larger alkyl group increased the binding affinity for MOR but also heightened the risk of adverse effects .

Case Study 2: In Vivo Efficacy Testing

In vivo studies using animal models have shown that compounds similar to this compound exhibit analgesic effects in pain models such as the hot plate and formalin tests. However, these effects were often accompanied by side effects typical of opioid administration, including sedation and respiratory depression .

常见问题

Q. What are the optimal synthetic routes for N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and hydroxyl group protection/deprotection. Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for amidation steps, while ethanol or methanol may stabilize intermediates .

- Catalysis : Use coupling agents like EDC/HOBt for efficient amide bond formation, with DIPEA as a base to neutralize byproducts .

- Temperature control : Maintain 0–25°C during sensitive steps (e.g., amine activation) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity. Monitor via TLC (Rf comparison) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxyethyl resonance at δ 4.2–4.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and identifies degradation products .

Advanced Research Questions

Q. How can computational chemistry tools like COMSOL Multiphysics or quantum chemical calculations optimize synthesis parameters for this compound?

Methodological Answer:

- Reaction pathway prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for amide bond formation .

- Process simulation : COMSOL Multiphysics integrates reaction kinetics and fluid dynamics to optimize parameters (e.g., mixing efficiency, temperature gradients) in flow reactors .

- Machine learning : Train algorithms on existing reaction datasets to predict optimal solvent/base combinations or catalyst loading .

Q. What methodologies are recommended for resolving contradictions in pharmacological data across studies involving this compound?

Methodological Answer:

- Comparative dose-response analysis : Standardize assays (e.g., IC50 measurements) across cell lines (HEK293 vs. CHO) to control for receptor heterogeneity .

- Meta-analysis frameworks : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for variability in experimental conditions .

- Mechanistic validation : Use knockout cell models or isotopic labeling to confirm target engagement and rule off-target effects .

Q. How can Design of Experiments (DoE) principles systematically investigate variables influencing synthesis or bioactivity?

Methodological Answer:

- Factorial design : Screen variables (e.g., temperature, solvent ratio, catalyst) in a 23 factorial setup to identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., pH and reaction time) using central composite design to maximize purity .

- Failure mode analysis : Apply Taguchi methods to assess robustness against impurities (e.g., byproduct formation under stressed conditions) .

Q. What advanced techniques characterize degradation products or byproducts formed during synthesis?

Methodological Answer:

- LC-MS/MS : Hyphenated techniques identify low-abundance byproducts (e.g., hydrolyzed amides) via fragmentation patterns .

- 2D NMR : HSQC and HMBC correlate protons/carbons to resolve complex mixtures (e.g., diastereomer differentiation) .

- X-ray crystallography : Determine absolute configuration of crystalline intermediates to validate stereochemical outcomes .

Q. How can machine learning algorithms enhance structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Feature engineering : Use molecular descriptors (e.g., logP, topological polar surface area) to train neural networks for bioactivity prediction .

- Generative models : Develop autoencoders to design novel derivatives with optimized pharmacokinetic profiles .

- Transfer learning : Apply pre-trained models on analogous compounds (e.g., NSAIDs) to accelerate SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。